Mephenytoin
Overview
Description
Genetic Polymorphism and Metabolism
Mephenytoin is an anticonvulsant drug that exhibits genetic polymorphism in its metabolism, particularly in the hydroxylation of its S-enantiomer. Studies have shown that there are marked interracial differences in the frequency of the poor metabolizer phenotype, with a higher prevalence in Asian populations compared to Caucasians . The genetic basis for this polymorphism has been linked to mutations in the CYP2C19 gene, with two specific mutations (CYP2C19m1 and CYP2C19m2) accounting for the majority of defective alleles in Japanese poor metabolizers . This polymorphism has clinical relevance as it affects the drug's efficacy and safety profile.
Cutaneous and Immunologic Reactions
Phenytoin, a closely related compound to mephenytoin, has been used for decades in the treatment of epilepsy and other conditions. Despite its effectiveness, phenytoin can cause a range of cutaneous and immunologic reactions, which vary from tissue proliferative syndromes to drug hypersensitivity and potential linkage with lymphoma . These adverse effects underscore the importance of monitoring patients on phenytoin therapy for any signs of such reactions.
Metabolic Pathways and Characterization
A major pathway of mephenytoin metabolism in humans involves aromatic hydroxylation to form p-hydroxymephenytoin, which is then eliminated as a glucuronide conjugate . Further characterization of mephenytoin metabolites in human urine has identified several glucuronide metabolites, highlighting the complexity of its metabolic profile . Understanding these pathways is crucial for predicting drug interactions and individual responses to therapy.
Cytochrome P450 Enzymes and Hydroxylation
The hydroxylation of mephenytoin is mediated by cytochrome P450 enzymes, particularly those in the CYP2C subfamily. Studies have shown that different P450 enzymes are responsible for the hydroxylation of tolbutamide and mephenytoin, with no significant correlation between the activities of these enzymes in human liver microsomes . This indicates the presence of multiple enzymes with overlapping substrate specificities, which can complicate the prediction of drug metabolism.
Structure-Activity Relationships
The anticonvulsant activity of phenytoin-like drugs is influenced by their ability to form hydrogen bonds and the motional freedom of their phenyl groups . Structural modifications, such as altering the hydantoin ring or N-methylating the structure, can lead to a decrease in antiepileptic activity. These structure-activity relationships are essential for the design of new drugs with improved efficacy and reduced side effects.
Genetic Polymorphism of Cytochrome P-450
The genetic deficiency in mephenytoin hydroxylation has been linked to a functionally altered cytochrome P-450 isozyme, P-450 meph. Studies using autoantibodies from patients with tienilic acid-induced hepatitis have provided insights into the nature of this deficiency, suggesting that a minor structural change in the isozyme leads to altered function . This finding has implications for the development of personalized medicine approaches based on genetic testing.
Novel Phenytoin Derivatives and Psychotropic Activity
The synthesis and characterization of a novel phenytoin derivative, 3-decyl-5,5-diphenylimidazolidine-2,4-dione (3DDID), have been reported, along with its psychotropic activity and molecular docking evaluation . The study provides insights into the potential neurotherapeutic applications of this compound and highlights the importance of molecular modeling in drug design.
Clinical Pharmacokinetics
The clinical pharmacokinetics of phenytoin, which shares structural similarities with mephenytoin, have been extensively studied. Phenytoin's bioavailability, volume of distribution, protein binding, and metabolism are all factors that influence its therapeutic use. The drug's metabolism is saturable, leading to a nonlinear dose-serum concentration relationship, which necessitates careful monitoring of serum concentrations for dosage tailoring . These pharmacokinetic properties are relevant to the use of mephenytoin as well.
Scientific Research Applications
Genetic Polymorphism and Metabolic Pathways
- Mephenytoin metabolism shows a genetic polymorphism in humans, with a significant difference in the frequency of the poor metabolizer phenotype between different racial groups. The poor metabolizer trait is mainly due to a defect in the CYP2C19 enzyme, a cytochrome P450 enzyme. This defect is caused by a single base pair mutation, leading to a non-functional protein (de Morais et al., 1994).
- Further studies have identified the significant role of specific mutations in the CYP2C19 gene in the poor metabolism of S-mephenytoin. These mutations result in individuals being characterized as poor metabolizers or extensive metabolizers of S-mephenytoin, with a marked difference in prevalence between ethnicities, particularly high in Asian populations (Garcia-Barcelo et al., 1999).
Pharmacogenetics and Personalized Medicine
- The polymorphic nature of mephenytoin metabolism has significant implications for personalized medicine. Understanding an individual's metabolic phenotype, which can be determined through genotyping, can guide the administration of drugs metabolized by CYP2C19, thereby reducing the risk of side effects and improving treatment compliance. This is especially relevant for psychotropic drugs (Hi & Edeki, 1996).
Potential for Wound Healing
- There has been interest in the use of mephenytoin, and related compounds, in the context of wound healing. Studies have investigated its potential application in various types of wounds, including diabetic foot ulcers, pressure ulcers, and burns. While there is evidence for the topical use of phenytoin in wound healing, further research is needed to establish robust protocols for its clinical application (Firmino et al., 2014).
Interaction with Estrogen Receptors
- Research has shown that mephenytoin acts as an estrogen receptor α-selective modulator. It interacts with the estrogen receptor's ligand-binding domain, particularly affecting helix 12, which may explain some of the drug's side effects that mimic estrogen agonist-antagonist actions. This finding broadens the understanding of mephenytoin's pharmacological profile and could have implications for its use in conditions dependent on estrogen receptor α (Fadiel et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023257 | |
Record name | Mephenytoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L | |
Record name | Mephenytoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00532 | |
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Record name | MEPHENYTOIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is assoc with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/ | |
Record name | Mephenytoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00532 | |
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Record name | MEPHENYTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
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Product Name |
Mephenytoin | |
Color/Form |
Crystals | |
CAS RN |
50-12-4 | |
Record name | (±)-Mephenytoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mephenytoin [USAN:USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050124 | |
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Record name | Mephenytoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00532 | |
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Record name | Mephenytoin | |
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Record name | Mephenytoin | |
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Record name | MEPHENYTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R420KW629U | |
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Record name | MEPHENYTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
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Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 to 137 °C, 135 °C | |
Record name | Mephenytoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | MEPHENYTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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Citations
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